Cas no 1931900-04-7 (trans-3-Bromocyclobutanecarboxylic acid)

trans-3-Bromocyclobutanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-bromocyclobutane-1-carboxylic acid
- trans-3-bromocyclobutanecarboxylic acid
- 3-Bromocyclobutanecarboxylic acid
- Rel-(1s,3s)-3-bromocyclobutane-1-carboxylic acid
- MFCD29491249
- BS-43219
- D79265
- (1s,3s)-3-bromocyclobutane-1-carboxylic acid
- trans-3-Bromocyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 3-bromo-, trans-
- DB-394760
- DB-174130
- 1378752-12-5
- PB41579
- AS-78804
- EN300-251359
- AKOS040810489
- CIS-3-BROMOCYCLOBUTANECARBOXYLIC ACID
- Cyclobutanecarboxylic acid, 3-bromo-, cis-
- (1r,3r)-3-bromocyclobutane-1-carboxylic acid
- SCHEMBL25076272
- MFCD20631705
- SCHEMBL16699390
- 2309467-86-3
- 1931900-04-7
- MFCD31915530
- 3-Bromocyclobutanecarboxylicacid
- D79072
- Cyclobutanecarboxylic acid, 3-bromo-
- CS-0179205
- CS-0309921
- (1r,3r)-3-bromocyclobutane-1-carboxylic acid, trans
- EN300-1721266
- F85984
- SY326266
- SY321975
- PS-16667
- SY344197
- AKOS037622039
- EN300-252503
- trans-3-Bromocyclobutanecarboxylic acid
-
- MDL: MFCD29491249
- インチ: 1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
- InChIKey: AZXXMCROALAIRS-UHFFFAOYSA-N
- ほほえんだ: BrC1CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 177.96294 g/mol
- どういたいしつりょう: 177.96294 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 179.01
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
trans-3-Bromocyclobutanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252503-0.05g |
rac-(1r,3r)-3-bromocyclobutane-1-carboxylic acid |
1931900-04-7 | 95% | 0.05g |
$45.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1221495-1g |
trans-3-bromocyclobutanecarboxylic acid |
1931900-04-7 | 95% | 1g |
$365 | 2024-06-03 | |
eNovation Chemicals LLC | D710936-25G |
trans-3-bromocyclobutanecarboxylic acid |
1931900-04-7 | 97% | 25g |
$4030 | 2024-07-21 | |
Enamine | EN300-252503-2.5g |
rac-(1r,3r)-3-bromocyclobutane-1-carboxylic acid |
1931900-04-7 | 95% | 2.5g |
$456.0 | 2024-06-19 | |
Enamine | EN300-252503-0.1g |
rac-(1r,3r)-3-bromocyclobutane-1-carboxylic acid |
1931900-04-7 | 95% | 0.1g |
$67.0 | 2024-06-19 | |
Ambeed | A1246123-100mg |
trans-3-Bromocyclobutanecarboxylic acid |
1931900-04-7 | 98% | 100mg |
$19.0 | 2025-02-25 | |
1PlusChem | 1P01EBTD-100mg |
(1r,3r)-3-bromocyclobutane-1-carboxylic acid, trans |
1931900-04-7 | 97.00% | 100mg |
$50.00 | 2023-12-19 | |
Enamine | EN300-252503-1g |
rac-(1r,3r)-3-bromocyclobutane-1-carboxylic acid, trans |
1931900-04-7 | 95% | 1g |
$514.0 | 2023-09-14 | |
eNovation Chemicals LLC | Y1221495-1g |
(1r,3r)-3-bromocyclobutane-1-carboxylic acid |
1931900-04-7 | 95% | 1g |
$200 | 2025-02-19 | |
Key Organics Ltd | AS-78804-1G |
(1r,3r)-3-bromocyclobutane-1-carboxylic acid, trans |
1931900-04-7 | >97% | 1g |
£553.00 | 2025-02-08 |
trans-3-Bromocyclobutanecarboxylic acid 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
trans-3-Bromocyclobutanecarboxylic acidに関する追加情報
Comprehensive Overview of trans-3-Bromocyclobutanecarboxylic acid (CAS No. 1931900-04-7): Properties, Applications, and Industry Insights
trans-3-Bromocyclobutanecarboxylic acid (CAS No. 1931900-04-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated cyclobutane derivative is characterized by its unique stereochemistry and carboxylic acid functionality, making it a valuable intermediate in synthetic chemistry. The trans-configuration of the bromine and carboxylic acid groups imparts distinct reactivity patterns, which are exploited in the synthesis of complex molecular architectures.
In recent years, the demand for cyclobutane-based building blocks like trans-3-Bromocyclobutanecarboxylic acid has surged due to their role in drug discovery. Researchers are increasingly focusing on small-ring systems to modulate the physicochemical properties of bioactive molecules. The compound’s CAS number 1931900-04-7 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry and material science.
The synthesis of trans-3-Bromocyclobutanecarboxylic acid typically involves bromination of cyclobutanecarboxylic acid derivatives under controlled conditions to achieve the desired stereoselectivity. This process highlights the importance of regiochemical control and reaction optimization, topics frequently discussed in modern organic chemistry forums. The compound’s crystalline form and solubility profile further enhance its utility in high-throughput screening applications.
From an industrial perspective, trans-3-Bromocyclobutanecarboxylic acid is often utilized in the development of chiral auxiliaries and ligands for asymmetric catalysis. Its bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, a feature that aligns with the current trend toward green chemistry and atom economy. These attributes make it a sought-after reagent in API manufacturing and fine chemical production.
Environmental and regulatory considerations are also critical when working with brominated compounds. While trans-3-Bromocyclobutanecarboxylic acid is not classified as hazardous under standard guidelines, proper handling protocols are recommended to ensure safety. This aligns with the broader industry shift toward sustainable practices and eco-friendly synthesis, topics that dominate contemporary chemical literature.
In summary, trans-3-Bromocyclobutanecarboxylic acid (CAS No. 1931900-04-7) represents a pivotal tool in modern synthetic chemistry. Its applications span drug development, catalysis, and material innovation, driven by its structural uniqueness and reactivity. As research continues to explore cyclobutane scaffolds, this compound is poised to remain a focal point in academic and industrial laboratories worldwide.
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